molecular formula C20H16FN3O3S B300619 (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300619
M. Wt: 397.4 g/mol
InChI Key: OUSGXUWTBDGOPQ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as TZDs, is a class of synthetic compounds that have been found to have various therapeutic applications. These compounds are known to have potent anti-inflammatory, anti-diabetic, and anti-cancer properties. The aim of

Mechanism of Action

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione act by binding to PPARγ, which is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. The binding of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione to PPARγ results in the activation of the receptor, which in turn leads to the transcription of genes involved in glucose uptake and utilization, as well as lipid metabolism. (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also have anti-inflammatory properties, which are mediated by the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione are diverse and depend on the specific disease being treated. In diabetes, (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione improve insulin sensitivity and glucose uptake, leading to improved glycemic control. In inflammation, (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cancer, (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is their specificity for PPARγ, which allows for the selective activation of the receptor. This specificity also allows for the identification of downstream targets of PPARγ. One limitation of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is their potential toxicity, which can limit their use in vivo.

Future Directions

For (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione include the development of more potent and selective compounds, as well as the identification of new therapeutic applications. (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione have shown promise in the treatment of various diseases, and further research is needed to fully understand their potential. Additionally, the development of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione that are less toxic and have fewer side effects would be beneficial for their use in clinical settings.

Synthesis Methods

The synthesis of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of a thiazolidine-2,4-dione with a substituted benzaldehyde. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product obtained is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione have been extensively studied for their therapeutic potential in various diseases. They have been found to be effective in the treatment of diabetes, inflammation, and cancer. (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione act by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, as well as inflammation and cell proliferation.

properties

Product Name

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

(5E)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16FN3O3S/c1-22-15-8-7-12(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-13-5-3-4-6-14(13)21/h3-10H,11H2,1-2H3/b17-10+

InChI Key

OUSGXUWTBDGOPQ-LICLKQGHSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.